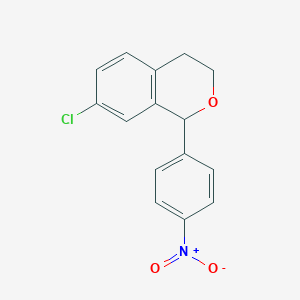
7-氯-1-(4-硝基苯基)异色满
描述
7-Chloro-1-(4-nitrophenyl)isochromane, also known as 7-CNPI, is a synthetic compound that has been used in a variety of scientific research applications. This molecule has a unique structure that makes it particularly useful for studying the mechanisms of action of various biochemical and physiological systems.
科学研究应用
液晶研究
Madhusudana 和 Sumathy (1985) 观察了涉及与 7-氯-1-(4-硝基苯基)异色满在结构上相关的化合物的混合物中的向列各向同性 (NI) 界面。他们发现,在 NI 界面处,取向角约为 45°,导致各向同性相中向列液滴的独特结构。这项研究有助于理解液晶在不同相和界面中的行为,这对于显示技术和材料科学中的应用至关重要 (Madhusudana & Sumathy, 1985)。药物分析
Al-Rimawi 和 Kharoaf (2011) 开发了一种液相色谱法,用于分析氯霉素及其相关化合物 2-氨基-1-(4-硝基苯基)丙烷-1,3-二醇,一种在结构上类似于 7-氯-1-(4-硝基苯基)异色满的化合物。这项研究在制药行业中对于确保药物的质量和安全性至关重要 (Al-Rimawi & Kharoaf, 2011)。材料科学偶氮聚合物
孟等人 (1996) 合成并分析了含有硝基苯基基团的偶氮聚合物,这些基团在化学上与 7-氯-1-(4-硝基苯基)异色满相关。他们的研究在可逆光存储材料领域至关重要,为数据存储和显示技术的新材料开发做出了贡献 (Meng, Natansohn, Barrett, & Rochon, 1996)。环境科学吸附研究
Mehrizad 和 Gharbani (2014) 探索了使用石墨烯从水溶液中去除氯-2-硝基苯酚(一种与 7-氯-1-(4-硝基苯基)异色满相关的化合物)的可能性。他们的工作在环境科学中具有重要意义,特别是在去除水中对人体有害的化学物质方面,为污染控制和水处理方法做出了贡献 (Mehrizad & Gharbani, 2014)。化学动力学和同位素效应
Schroeder 和 Jarczewski (1989) 研究了与 7-氯-1-(4-硝基苯基)异色满在结构上相似的化合物的脱氯化氢动力学和同位素效应。这项研究提供了对氯和硝基取代化合物的化学行为的见解,这对于理解有机化学中的反应机理至关重要 (Schroeder & Jarczewski, 1989)。
属性
IUPAC Name |
7-chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-12-4-1-10-7-8-20-15(14(10)9-12)11-2-5-13(6-3-11)17(18)19/h1-6,9,15H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIJUBRIDNBRQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

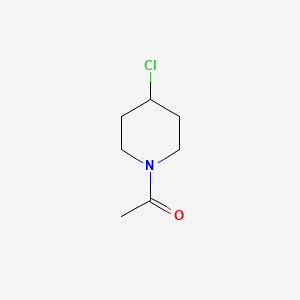

![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B3034693.png)

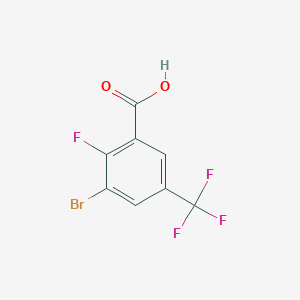
![2-(2,6-Dichlorophenyl)-2-{6-[(2,4-difluorophenyl)sulfanyl]-3-pyridazinyl}acetamide](/img/structure/B3034703.png)

![7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B3034706.png)
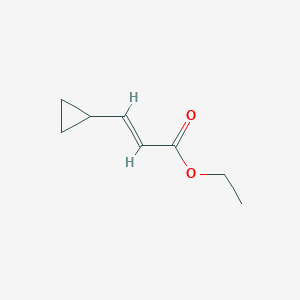
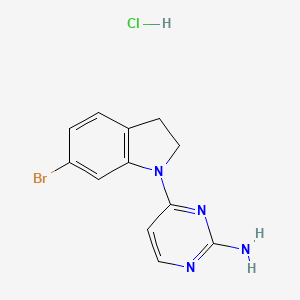
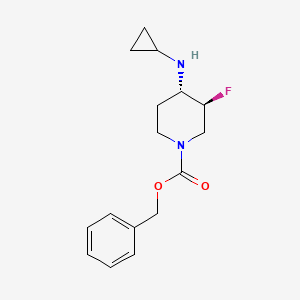
![Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3034710.png)

